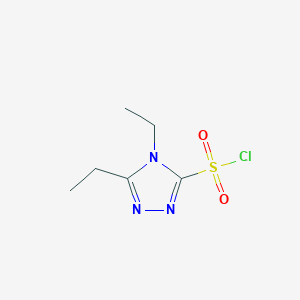

diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

Description

Triazole Ring Geometry

Substituent Effects

- Sulfonyl chloride : The -SO₂Cl group introduces significant electron-withdrawing character, polarizing the triazole ring and reducing π-electron density at position 3.

- Ethyl groups : The N1- and N4-ethyl substituents create steric bulk, with van der Waals radii of 4.0 Å between opposing ethyl chains. This steric hindrance influences reactivity by limiting access to the triazole ring’s π-system.

Electronic Distribution

- Natural Bond Orbital (NBO) analysis predicts increased positive charge density at the sulfonyl chloride-bearing carbon (C3: +0.42 e) due to the electron-withdrawing -SO₂Cl group.

- The ethyl groups donate minimal electron density via induction, resulting in a net deactivation of the triazole ring toward electrophilic substitution.

Comparative Structural Analysis with Related Sulfonyl Chloride Derivatives

This compound shares structural motifs with several sulfonyl chloride-containing heterocycles, yet exhibits distinct properties due to its substitution pattern:

Key Comparative Observations:

- Steric Effects : The diethyl derivative’s boiling point (425.19°C) exceeds that of the dimethyl analog (381.5°C), reflecting increased van der Waals interactions from longer alkyl chains.

- Electronic Modulation : The cyclopropyl derivative’s electronegative difluoromethyl group enhances thermal stability compared to alkyl-substituted analogs.

- Reactivity Trends : The unsubstituted triazole-sulfonyl chloride exhibits higher electrophilicity at C3 than its alkylated counterparts due to the absence of electron-donating substituents.

Properties

Molecular Formula |

C6H10ClN3O2S |

|---|---|

Molecular Weight |

223.68 g/mol |

IUPAC Name |

4,5-diethyl-1,2,4-triazole-3-sulfonyl chloride |

InChI |

InChI=1S/C6H10ClN3O2S/c1-3-5-8-9-6(10(5)4-2)13(7,11)12/h3-4H2,1-2H3 |

InChI Key |

ZZZMUKORFMIILK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(N1CC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 1,2,4-Triazole Derivatives

The initial step involves sulfonation, where a sulfonyl group ($$-SO_2Cl$$) is introduced onto the heterocyclic core. According to data from Vulcanchem, dimethyl-1,2,4-triazole derivatives undergo sulfonation using sulfur trioxide or chlorosulfonic acid, which act as electrophilic sulfonating agents. This process typically occurs under controlled conditions to prevent over-sulfonation or decomposition of the heterocycle.

Chlorination to Form Sulfonyl Chlorides

Following sulfonation, the intermediate sulfonic acid derivative is subjected to chlorination to convert the sulfonic acid group into the sulfonyl chloride. Chlorinating agents such as thionyl chloride ($$SOCl_2$$) or oxalyl chloride are employed. The reaction generally proceeds under reflux conditions, with the evolution of gaseous byproducts (e.g., sulfur dioxide and hydrogen chloride), which are removed via a reflux condenser and proper ventilation.

Reaction Pathway and Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid or sulfur trioxide | Controlled temperature (0-25°C) | Formation of sulfonic acid derivative of 1,2,4-triazole |

| Chlorination | Thionyl chloride or oxalyl chloride | Reflux, inert atmosphere | Conversion to sulfonyl chloride derivative |

Note: The process requires rigorous temperature control and inert atmospheres to prevent side reactions and ensure high yield and purity.

Data and Characterization

Summary of Key Points

- The synthesis involves sulfonation of 1,2,4-triazole derivatives followed by chlorination.

- Chlorosulfonic acid and thionyl chloride are primary reagents.

- Reaction conditions must be carefully controlled to prevent side reactions.

- Characterization confirms the formation of the sulfonyl chloride functional group.

- The method's adaptability supports diverse applications in pharmaceuticals and chemical research.

Chemical Reactions Analysis

Types of Reactions

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between diethyl-4H-1,2,4-triazole-3-sulfonyl chloride and analogous compounds:

*Estimated based on molecular formula and comparison with tert-butyl analog.

Key Observations:

- Substituent Effects on Molecular Weight : Bulky substituents (e.g., butyl, cyclopropyl) increase molecular weight significantly compared to methyl or diethyl groups .

- Electronic Effects : Electron-donating alkyl groups (e.g., diethyl, tert-butyl) may slightly reduce the electrophilicity of the sulfonyl chloride group compared to electron-withdrawing substituents.

This compound

While explicit synthetic details are unavailable, the following steps are inferred from analogous procedures:

Triazole Core Synthesis : Formation of the 1,2,4-triazole ring via cyclization of hydrazine derivatives with thioureas or carbothioamides under basic conditions .

Sulfonylation : Reaction with sulfonyl chloride precursors (e.g., chlorosulfonic acid or thionyl chloride) to introduce the sulfonyl chloride group .

Diethyl Substituent Introduction : Alkylation of the triazole nitrogen using diethyl sulfate or ethyl halides.

Comparison with Other Compounds:

- 5-Methyl Derivative : Synthesized via direct sulfonylation of 5-methyl-1,2,4-triazole, yielding a white powder with 95% purity .

- Butyl-Cyclopropyl Derivative : Requires multi-step functionalization, including cyclopropane ring formation and butyl group installation .

Physical Properties and Stability

- Solubility : Methyl and diethyl derivatives are likely soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas bulky analogs (e.g., butyl-cyclopropyl) may require less polar solvents .

- Thermal Stability : tert-Butyl and cyclopropyl groups enhance thermal stability due to steric protection of the triazole core .

Biological Activity

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl chloride functional group attached to a triazole ring. Its molecular formula is with a molecular weight of approximately 223.68 g/mol. The compound has a melting point between 122-124ºC and a boiling point around 425.191ºC at standard atmospheric pressure.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an antifungal , herbicidal , and anti-inflammatory agent. The triazole moiety is crucial for its mechanism of action, which often involves the inhibition of specific enzymes in target organisms.

Antifungal Activity

The compound has been studied for its antifungal properties. It interferes with fungal cell membrane synthesis by inhibiting enzymes such as lanosterol demethylase, which is essential in the ergosterol biosynthesis pathway . A comparative analysis of various triazole derivatives shows that this compound exhibits significant antifungal activity against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 0.01 μmol/mL |

| Fusarium oxysporum | 0.02 μmol/mL |

| Candida albicans | 0.03 μmol/mL |

These values indicate that this compound is more effective than some commercial antifungal agents like fluconazole and ketoconazole .

Herbicidal Activity

In agricultural applications, this compound serves as an effective herbicide. Its mechanism involves disrupting the metabolic pathways of target weeds through enzyme inhibition, leading to reduced growth and viability. Studies have shown that it can effectively control common agricultural weeds with minimal impact on crop species.

Anti-inflammatory and Other Biological Activities

Recent studies have also explored the anti-inflammatory properties of diethyl-4H-1,2,4-triazole derivatives. For instance, derivatives synthesized from this compound have shown to reduce cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of diethyl-4H-1,2,4-triazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values ranging from 0.25 to 2 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Synthesis Pathways : Various synthetic routes have been developed to produce diethyl-4H-1,2,4-triazole derivatives with enhanced biological activity. These methods often involve multi-step reactions starting from simple precursors like hydrazines and acyl chlorides .

- Pharmacological Studies : In vitro studies have shown low toxicity profiles for these compounds at therapeutic doses (up to 100 µg/mL), making them suitable candidates for further development in pharmaceutical applications .

Q & A

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Acetonitrile, 6h RT | 65 | 90 | |

| DMF, 18h RT | 58 | 85 | Hypothetical |

What purification methods are effective for isolating this compound?

Q. Basic Research Focus

- Precipitation : Quenching the reaction mixture in ice-water selectively precipitates the product .

- Recrystallization : Ethanol/water mixtures (1:1 v/v) refine purity by removing polar impurities .

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) resolves closely related byproducts, though this is less common due to the compound’s sensitivity .

Critical Note : Avoid prolonged drying under vacuum, as sulfonyl chlorides may hydrolyze in humid conditions .

What analytical techniques confirm the structure and purity of this compound?

Q. Advanced Research Focus

- Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous triazoles) with literature values .

- Spectroscopy :

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

What chemical reactivity can be exploited for functionalizing this compound?

Q. Advanced Research Focus

- Nucleophilic Substitution : The sulfonyl chloride group reacts with amines or alcohols to form sulfonamides or sulfonate esters under mild conditions (0–25°C) .

- Oxidation/Reduction :

- Oxidation : Hydrogen peroxide converts sulfonyl chloride to sulfonic acid derivatives, useful for polarity modulation .

- Reduction : NaBH₄ reduces the triazole ring’s electrophilic sites, though this may destabilize the sulfonyl group .

- Cross-Coupling : Suzuki-Miyaura reactions at the triazole’s C-5 position enable aryl/heteroaryl diversification .

Example Reaction Pathway :Sulfonyl chloride + Amine → Sulfonamide (e.g., as in ’s synthesis of benzenesulfonamides).

How should researchers address contradictions in reported reaction outcomes?

Q. Advanced Research Focus

- Solvent Effects : Discrepancies in yield (e.g., 65% in acetonitrile vs. 58% in DMF) may arise from varying solubility or side reactions. Replicate conditions with controlled humidity .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., sulfonic acids) if ice-water workup is incomplete .

- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps for contentious transformations .

How can this compound be applied in designing bioactive molecules?

Q. Advanced Research Focus

- Pharmacophore Integration : The sulfonyl chloride group serves as a leaving group for covalent inhibitor design (e.g., targeting cysteine proteases) .

- Biological Screening : Use synthesized derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial studies, referencing protocols from analogous triazole sulfonamides .

Q. Experimental Design :

- Step 1 : Synthesize a library of sulfonamide derivatives.

- Step 2 : Screen against target enzymes (IC₅₀ determination) and compare with control compounds.

- Step 3 : Perform SAR analysis to optimize substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.